(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate
説明
特性
IUPAC Name |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate in Medicinal Chemistry: A Chiral Scaffold Dictating Therapeutic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility, which in turn enhances a drug candidate's pharmacokinetic profile.[2] The introduction of chirality into the piperidine ring further refines its utility, allowing for precise three-dimensional arrangements of substituents that can significantly enhance biological activity and selectivity for a specific target.[3] This guide delves into the specific role and critical importance of one such chiral building block, (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, a molecule whose stereochemistry is paramount to its function in the synthesis of potent therapeutics. While often encountered as a diastereomeric impurity in the synthesis of the direct thrombin inhibitor Argatroban, its study provides a compelling case on the profound impact of stereoisomerism on biological activity.[4]
The Dichotomy of Stereoisomers: The Case of Argatroban
The most illustrative example of the medicinal chemistry relevance of the 4-methylpiperidine-2-carboxylate scaffold is in the synthesis of Argatroban, a potent anticoagulant used in the management of heparin-induced thrombocytopenia (HIT).[5] Argatroban's therapeutic effect is derived from its ability to directly and reversibly bind to the active site of thrombin, a key enzyme in the coagulation cascade.[1][6] The efficacy of Argatroban is critically dependent on the specific stereochemistry of its piperidine moiety. The active pharmaceutical ingredient is a mixture of (21R) and (21S)-diastereoisomers, with the (2R,4R)-configured piperidine ring being the key component of the more active diastereomer.[2]
Extensive research has demonstrated that the potency of thrombin inhibition is highly dependent on the stereoconformation of the piperidine ring. A seminal study quantifying this relationship revealed a dramatic difference in the inhibitory constants (Ki) of the four possible stereoisomers of the immediate precursor to Argatroban.[4]
Comparative Biological Activity of Argatroban Precursor Stereoisomers
The following table summarizes the Ki values for bovine α-thrombin for the four stereoisomers of 4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)-sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA), the immediate precursor to Argatroban.[4]
| Stereoisomer | Ki for Bovine α-thrombin (µM) |
| (2R,4R)-MQPA | 0.019 |
| (2R,4S)-MQPA | 0.24 |
| (2S,4R)-MQPA | 1.9 |
| (2S,4S)-MQPA | 280 |
As the data unequivocally shows, the (2S,4S) isomer is approximately 14,700 times less potent than the (2R,4R) isomer. This vast difference in activity underscores the critical importance of stereocontrol in the synthesis of Argatroban and highlights that this compound, while a valuable chiral building block for potential other applications, acts as an undesirable impurity in this specific context.
Stereoselective Synthesis and Purification: A Methodological Overview
The synthesis of the desired (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate for Argatroban production necessitates a robust strategy for controlling stereochemistry and removing unwanted isomers, including the (2S,4S) form. Various synthetic routes have been explored, often starting from achiral precursors and employing chiral catalysts or resolving agents.[7]
A common approach involves the synthesis of a mixture of stereoisomers followed by separation. The following is a representative, multi-step protocol for the synthesis and resolution of ethyl 4-methylpiperidine-2-carboxylate, designed to isolate the desired (2R,4R) isomer and remove the (2S,4S) and other diastereomers.
Experimental Protocol: Synthesis and Resolution of Ethyl 4-methylpiperidine-2-carboxylate Isomers
Step 1: Synthesis of 4-methyl-2-piperidinecarboxylic acid hydrochloride
-
To a reaction vessel, add 4-methyl-2-cyanopiperidine as the starting material.
-
Add hydrochloric acid and heat the mixture to reflux to facilitate hydrolysis of the nitrile group.
-
Upon completion of the reaction, cool the mixture and isolate the crude 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Step 2: Esterification to Ethyl 4-methylpiperidine-2-carboxylate hydrochloride
-
Suspend the 4-methyl-2-piperidinecarboxylic acid hydrochloride from Step 1 in ethanol.
-
Heat the mixture to facilitate the esterification reaction, yielding a mixture of cis and trans isomers of ethyl 4-methylpiperidine-2-carboxylate hydrochloride.
Step 3: Separation of Cis and Trans Isomers
-
Add a mixed solvent system, such as methyl tert-butyl ether and ethanol, to the reaction mixture from Step 2.
-
Allow the mixture to slurry, which will cause the precipitation of the cis-4-methyl-2-ethyl piperidinecarboxylate hydrochloride solid.
-
Filter the mixture to remove the solid cis-isomer.
-
Collect the mother liquor, which is now enriched with the desired trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride.
Step 4: Resolution of Trans Enantiomers
-
To the mother liquor from Step 3, containing the trans-isomers, add a resolving agent such as L-tartaric acid in a suitable solvent like acetone and absolute ethanol.
-
Heat the mixture to approximately 40°C to dissolve the components, then cool to around 20°C to induce precipitation.
-
Stir the mixture for several hours to allow for the selective crystallization of the (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate salt. The (2S,4S) isomer will remain preferentially in the solution.
-
Filter the mixture to collect the solid (2R,4R) tartrate salt.
-
The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., acetone and absolute ethanol) to enhance the diastereomeric excess.
-
The purified (2R,4R) tartrate salt is then treated with a base (e.g., potassium carbonate aqueous solution) to liberate the free base of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, which can be extracted with an organic solvent.
This multi-step process, particularly the resolution in Step 4, is crucial for isolating the desired (2R,4R) stereoisomer and ensuring the high purity required for the synthesis of Argatroban.
Visualizing the Synthetic and Biological Importance
To better understand the concepts discussed, the following diagrams illustrate the general synthetic workflow and the critical role of stereochemistry in the biological activity of the final drug product.
Caption: The critical role of stereochemistry in the binding of Argatroban to the thrombin active site.
Broader Implications and Future Directions
The case of this compound and its role in the synthesis of Argatroban serves as a powerful reminder of the importance of stereochemistry in drug design. While this specific isomer is considered an impurity in the context of Argatroban, it remains a valuable chiral building block in its own right. Its unique three-dimensional structure could be leveraged for the development of novel therapeutics targeting other biological pathways where this specific stereochemistry is favored.
Furthermore, the challenges associated with the separation of these stereoisomers continue to drive innovation in asymmetric synthesis and chiral chromatography. The development of more efficient and scalable methods for producing single-enantiomer piperidine derivatives is an active area of research with significant implications for the pharmaceutical industry.
As our understanding of molecular recognition deepens, the demand for stereochemically pure building blocks like this compound will only increase. Its story is a testament to the precision required in modern medicinal chemistry, where the subtle difference in the spatial arrangement of atoms can mean the difference between a life-saving drug and an inactive compound.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl++) sulfonyl]-l-arginyl)]-2-piperidinecarboxylic acid. PubMed. Available at: [Link]
-
Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. PMC - NIH. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
-
Argatroban. StatPearls - NCBI Bookshelf. Available at: [Link]
Sources
- 1. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic, spectroscopic, and theoretical investigation of the efficiently separated 21R and 21S-diastereoisomers of argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl++ +) sulfonyl]-l-arginyl)]-2-piperidinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to Chiral Building Blocks for Drug Synthesis
Foreword: Chirality as a Cornerstone of Modern Drug Development
In the intricate world of pharmacology, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological destiny. The concept of chirality—the existence of non-superimposable mirror-image molecules, or enantiomers—is central to this principle. The human body is an inherently chiral environment, composed of L-amino acids, D-sugars, and stereospecific enzymes and receptors.[1][2] Consequently, the interaction of a chiral drug with its biological target is often highly stereospecific. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, antagonistic, or, in the most severe cases, dangerously toxic.[2][3]
The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this reality. Marketed as a racemic mixture (a 50:50 blend of enantiomers) to treat morning sickness, the (R)-enantiomer provided the intended sedative effect, while the (S)-enantiomer was a potent teratogen, causing devastating birth defects.[1][3] This event catalyzed a paradigm shift in pharmaceutical development and regulatory oversight. Today, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough understanding and characterization of the stereoisomeric composition of any new drug.[4][5][6] The development of a single-enantiomer drug is now the predominant strategy, driven by the goals of enhancing safety, improving efficacy, and reducing metabolic burden.[7]
This guide provides drug development professionals with a technical overview of the primary strategies for obtaining enantiomerically pure chiral building blocks—the foundational units for synthesizing modern pharmaceuticals. We will explore the causality behind strategic choices, detail validated methodologies, and provide a framework for navigating this critical aspect of drug synthesis.
The Strategic Decision: Selecting a Pathway to Enantiopurity
The initial and most critical decision in synthesizing a chiral drug is choosing the right strategy to secure the necessary enantiopure building blocks. This choice is not arbitrary; it is a complex decision dictated by factors such as the availability of starting materials, scalability, cost-effectiveness, and the molecular complexity of the target. The three principal strategies are: leveraging the Chiral Pool , performing Resolution of a Racemate , or designing an Asymmetric Synthesis .
Caption: Strategic decision workflow for obtaining chiral building blocks.
The Chiral Pool: Leveraging Nature's Stereochemical Fidelity
Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials.[8] Nature provides a vast collection of these building blocks, including amino acids, sugars, terpenes, and alkaloids, which serve as economical and structurally diverse starting points.[9]
Causality and Application: This approach is fundamentally opportunistic. If the stereocenter(s) of a readily available natural product can be incorporated into the target molecule's scaffold, it circumvents the need to create chirality from scratch. This is often the most direct and cost-effective route, especially for complex molecules where establishing multiple stereocenters would be challenging. For example, the synthesis of the anticancer agent Paclitaxel (Taxol®) is made more efficient by incorporating verbenone, a naturally occurring chiral terpene.[8]
Limitations: The primary limitation of the chiral pool is its finite nature. The structural diversity is vast but not infinite, and the desired enantiomer may not be the one that is naturally abundant.[9] Furthermore, extensive functional group manipulations may be required to convert the natural product into the desired building block, potentially adding steps and reducing overall yield.[9]
Caption: High-level workflow for Chiral Pool Synthesis.
Resolution of Racemates: Efficient Separation of Mirror Images
When a chiral target is more easily synthesized as a racemic mixture, or when an asymmetric route is not viable, resolution becomes the necessary strategy. This involves separating the two enantiomers from the 50:50 mixture. While classical methods like diastereomeric salt crystallization are still used, modern enzymatic and chromatographic techniques offer superior efficiency and scalability.
Enzymatic Kinetic Resolution (EKR)
Expertise & Causality: EKR exploits the high stereoselectivity of enzymes. An enzyme, typically a lipase or protease, is introduced to a racemic mixture under conditions where it will selectively catalyze a reaction on only one of the enantiomers.[10] This transforms one enantiomer into a new compound, leaving the other unreacted. The resulting mixture of the unreacted enantiomer and the new product, which now have different physical properties (e.g., polarity, boiling point), can be easily separated using standard techniques like column chromatography or distillation.[10][11] The key advantage is the operational simplicity and the use of mild, environmentally benign conditions.[11] The primary limitation is that the theoretical maximum yield for the desired enantiomer is 50%, although dynamic kinetic resolution (DKR) processes can overcome this by continuously racemizing the unwanted enantiomer back into the starting material.[10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
-
Substrate Preparation: Dissolve the racemic alcohol (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.5 eq) in a suitable organic solvent (e.g., toluene or MTBE) in a reaction vessel.
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, "Novozym 435") to the solution. The amount of enzyme is typically determined by its activity units and is a critical parameter for optimization.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by taking aliquots over time and analyzing them for enantiomeric excess (e.e.) of the starting material and conversion to the product using chiral chromatography (SFC or HPLC).
-
Workup: Once the reaction reaches approximately 50% conversion (where the e.e. of the remaining alcohol is typically highest), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted (now enantiopure) alcohol and the acylated product can be separated by standard silica gel column chromatography.
Chiral Chromatography
Expertise & Causality: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The principle relies on a chiral stationary phase (CSP) packed into a column. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.
Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative to traditional HPLC for preparative chiral separations in the pharmaceutical industry.[12][13] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[13] This leads to faster separations, reduced solvent consumption (making it a "greener" technology), and easier product recovery, as the CO₂ simply evaporates upon depressurization.[13][14]
Experimental Protocol: Analytical Method Development for Chiral SFC
-
Column Screening: Prepare a solution of the racemic analyte (e.g., 1 mg/mL) in a suitable solvent. Screen a set of diverse chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak AD, AS, IC) using a generic gradient method.
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol or Ethanol
-
Gradient: A typical screening gradient might run from 5% to 40% co-solvent over 5-10 minutes.
-
-
Co-solvent & Additive Optimization: Once a "hit" (partial or full separation) is identified on a specific column, optimize the co-solvent. Test different alcohols (methanol, ethanol, isopropanol) as they can significantly alter selectivity. If the analyte is acidic or basic, introduce a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the co-solvent to improve peak shape and resolution.
-
Parameter Refinement: Fine-tune the separation by optimizing flow rate, back pressure, and column temperature to maximize resolution while minimizing analysis time.
-
Scale-Up: Once an optimized analytical method is established, the conditions can be geometrically scaled to a larger preparative SFC system for bulk purification.
Asymmetric Synthesis: Creating Chirality by Design
Asymmetric synthesis is the most sophisticated approach, wherein an achiral starting material is converted into a predominantly single-enantiomer product.[1][2] This is achieved by using a chiral influence—such as a chiral catalyst, auxiliary, or reagent—during a key bond-forming step. This strategy is highly atom-economical and is often the preferred method for large-scale industrial production as it avoids the 50% yield limitation of classical resolution and the structural constraints of the chiral pool.[15]
Asymmetric Catalysis
Expertise & Causality: This field, recognized with Nobel Prizes in Chemistry in 2001 and 2021, utilizes small amounts of a chiral catalyst to generate large quantities of an enantiopure product.[7] The catalyst, often a transition metal complex with a chiral ligand or a small organic molecule (organocatalyst), creates a chiral environment for the reaction.[7][16] It selectively lowers the activation energy for the pathway leading to one enantiomer over the other, resulting in a highly enantioselective transformation. This approach is exceptionally powerful due to the catalytic turnover, making it highly efficient and cost-effective for industrial processes.[17][18]
Caption: Conceptual workflow of asymmetric catalysis.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with the prochiral ketone substrate (1.0 eq) and a chiral catalyst (e.g., a Ru-BINAP complex, 0.001-0.01 eq).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., methanol or ethanol) to the vessel.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel several times with hydrogen before pressurizing it to the desired level (e.g., 10-50 bar).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) until substrate consumption is complete (monitored by GC or LC-MS).
-
Workup: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to remove the catalyst residue.
-
Analysis: Determine the enantiomeric excess of the resulting chiral alcohol product using chiral SFC or HPLC.
Quality Control: Quantifying Enantiomeric Purity
The successful synthesis of a chiral building block must be validated by rigorous analytical methods to determine its enantiomeric purity, typically expressed as enantiomeric excess (e.e.).
| Technique | Principle | Typical Application & Causality |
| Chiral Chromatography (SFC/HPLC) | Differential interaction with a Chiral Stationary Phase (CSP) leads to physical separation of enantiomers. | The gold standard for e.e. determination.[19] Provides direct, quantitative measurement of both enantiomers, allowing for highly accurate purity assessment. SFC is preferred for its speed and lower environmental impact.[13][20] |
| NMR Spectroscopy with Chiral Reagents | A chiral resolving or shift agent (e.g., Mosher's acid) is reacted with the analyte to form diastereomers.[19] These diastereomers have non-equivalent NMR spectra, allowing for quantification by integrating distinct signals. | A powerful method when chromatographic separation is difficult. The choice of reagent is critical to ensure sufficient spectral separation of the key signals for accurate integration.[19] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | A classical, rapid technique for confirming the presence of a single enantiomer but is not reliable for accurate e.e. determination due to its sensitivity to impurities and experimental conditions. Primarily used for identity confirmation. |
Conclusion: A Synthesis of Strategy and Science
The acquisition of chiral building blocks is a foundational pillar of modern pharmaceutical synthesis. The choice between leveraging the chiral pool, resolving a racemate, or employing asymmetric synthesis is a critical strategic decision that profoundly impacts the efficiency, cost, and environmental footprint of the drug development process. As senior scientists, our role is not merely to execute a synthesis but to rationally select and validate the most appropriate pathway. A deep understanding of the causality behind each method—from the stereospecificity of an enzyme to the transient diastereomeric interactions on a chiral column—is what transforms a synthetic challenge into an elegant and robust manufacturing solution, ultimately enabling the delivery of safer and more effective medicines.
References
- Agranat, I., Wainschtein, S. R., & Zusman, E. Z. (2012). The predicated demise of racemic new molecular entities is an exaggeration. Nature Reviews Drug Discovery, 11(12), 972–973.
- Kannappan, V. (2024).
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]
- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine Store.
- Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
-
Singh, G., Kumar, A., & Kumar, P. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. [Link]
-
RSC Publishing. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(3), 143-152. [Link]
-
RSC Publishing. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(3), 143-152. [Link]
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
-
Blaser, H. U. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(3), 143–152. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Advanced Synthesis & Catalysis, 362(11), 2188-2207. [Link]
-
ResearchGate. (2025). Asymmetric Catalysis in the Pharmaceutical Industry. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-113. [Link]
-
Głowacka, E., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4584. [Link]
-
Fülöp, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(10), 1736-1759. [Link]
-
De Camp, W. H. (1993). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 5(1), 2-6. [Link]
-
Wikipedia. (n.d.). Chiral drugs. Wikipedia. [Link]
-
Li, Z., et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. Chemical Reviews, 123(15), 9353-9418. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
- Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.
-
Bertolasi, V., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Bioorganic & Medicinal Chemistry Letters, 27(8), 1746-1752. [Link]
-
Wikipedia. (n.d.). Chiral pool. Wikipedia. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Rachwalski, M., Vermue, N., & Rutjes, F. P. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9268-9284. [Link]
-
Afonso, C. A., et al. (2023). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery, 18(4), 385-401. [Link]
-
Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Zhang, Y., et al. (2022). Chiral drugs. LabMed Discovery, 2(1), 1-19. [Link]
-
Gotor, V., & Alfonso, I. (2002). Enzymic resolution of racemic amines: crucial role of the solvent. Chemical Society Reviews, 31(5), 284-290. [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. AFMPS. [Link]
-
HHS.gov. (1992). Development of New Stereoisomeric Drugs. Guidance Portal. [Link]
-
MDPI. (2021). Asymmetric Catalysis in Organic Synthesis. Molecules, 26(11), 3236. [Link]
-
Gomes, P. A. S., et al. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Journal of Drug and Alcohol Research, 11(5), 1-9. [Link]
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 10. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 11. pubtexto.com [pubtexto.com]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. afmps.be [afmps.be]
- 15. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Chiral Building Blocks Selection - Enamine [enamine.net]
- 20. chromatographyonline.com [chromatographyonline.com]
The Therapeutic Potential of the 4-Methylpiperidine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous approved therapeutics.[1][2] Strategic substitution on this privileged scaffold offers a powerful tool to refine pharmacological activity, pharmacokinetic profiles, and target specificity. This technical guide focuses on the 4-methylpiperidine core, a seemingly simple modification that imparts significant and therapeutically relevant properties. By restricting conformational flexibility and modulating lipophilicity, the C4-methyl group serves as a critical design element in developing novel agents.[3] We will explore the physicochemical and synthetic rationale for its use, followed by an in-depth analysis of its application in key therapeutic areas, including central nervous system disorders, oncology, infectious diseases, and metabolic conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 4-methylpiperidine scaffold, supported by detailed experimental protocols, data-driven insights, and a forward-looking perspective on its potential in next-generation drug discovery.
Part 1: The 4-Methylpiperidine Core: Physicochemical and Synthetic Rationale
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous structural motifs in pharmaceuticals.[1] Its prevalence is not coincidental; the piperidine ring offers a favorable combination of properties. It is a saturated, non-aromatic ring that can adopt a stable, low-energy chair conformation, similar to cyclohexane.[4] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, enabling critical interactions with biological targets. Furthermore, the scaffold is synthetically tractable, allowing for diverse functionalization at multiple positions. These attributes have led to its incorporation into drugs across more than twenty classes, from analgesics and antipsychotics to anticancer and antiviral agents.[1][2]
The Strategic Influence of 4-Methyl Substitution
The placement of a methyl group at the 4-position of the piperidine ring is a deliberate design choice that profoundly influences the molecule's behavior.
-
Conformational Restriction: Like cyclohexane, the piperidine ring exists in a dynamic equilibrium between two chair conformations. A substituent at the 4-position will preferentially occupy the equatorial position to minimize steric strain. The presence of the 4-methyl group helps to lock the ring in a more defined, lower-energy conformation.[3] This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.
-
Modulation of Physicochemical Properties: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for drugs targeting the central nervous system (CNS).[5]
-
Metabolic Stability: The C4 position can be a site for oxidative metabolism by cytochrome P450 enzymes. Introducing a methyl group can block this metabolic pathway, thereby increasing the compound's half-life and overall stability in the body.[6]
Caption: Conformational preference of the 4-methylpiperidine ring.
Synthetic Utility and Accessibility
The 4-methylpiperidine scaffold is not only pharmacologically advantageous but also readily accessible. It serves as a versatile building block in organic synthesis.[7] Its derivatives can be prepared through various established synthetic routes, most commonly involving the N-functionalization of 4-methylpiperidine itself or the construction of the ring through cyclization strategies. Its utility extends beyond direct incorporation into drug candidates; for instance, 4-methylpiperidine is also used as a safer and equally effective alternative to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS).[8][9][10]
Part 2: Therapeutic Applications of 4-Methylpiperidine Derivatives
The strategic advantages of the 4-methylpiperidine core have been leveraged in the development of potential therapeutics for a wide range of diseases.
Central Nervous System (CNS) Disorders
The ability of small molecules containing the 4-methylpiperidine moiety to cross the blood-brain barrier makes them particularly suitable for treating CNS disorders.
The piperidine core is famously a key component of morphine and its synthetic analgesic analogues like fentanyl. Building on this legacy, researchers have explored novel 4-aminomethyl piperidine derivatives as potent modulators of the µ-opioid receptor, the primary target for most opioid pain medications.[11]
-
Causality of Design: The design hypothesis is that the 4-aminomethyl group can form crucial interactions within the receptor's binding pocket, while the piperidine nitrogen acts as a key basic center. The methyl group at the C4 position of related scaffolds helps orient the substituents for optimal binding. A study involving a series of these derivatives demonstrated significant analgesic activity in preclinical models.[11] One lead compound, HN58, showed 100% inhibition in the writhing test, a standard assay for analgesic efficacy.[11] The effect was reversible by the opioid antagonist naloxone, confirming its mechanism of action through the µ-opioid receptor.[11]
| Compound ID | Description | Analgesic Activity (% Inhibition, Writhing Test) | Binding Affinity (kcal/mol, in silico) |
| HN58 | 4-Aminomethyl piperidine derivative | 100%[11] | -13.37[11] |
| Morphine | Standard Opioid Analgesic | Not reported in study | -8.13[11] |
| Fentanyl | Standard Opioid Analgesic | Not reported in study | -9.52[11] |
Data synthesized from a study on novel potential analgesics.[11]
Caption: Workflow for discovery of 4-methylpiperidine-based analgesics.
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. The 4-methylpiperidine scaffold is being explored in compounds designed to combat these conditions. One promising strategy involves the inhibition of phosphodiesterase-8 (PDE8), an enzyme overexpressed in certain neurodegenerative states.[5] CSIC has synthesized piperidine derivatives capable of inhibiting PDE8, presenting a new therapeutic avenue.[5] These compounds have the added advantage of being able to cross the blood-brain barrier.[5]
Oncology
The piperidine ring is a component of several anticancer agents.[12] Derivatives are being investigated for their ability to induce apoptosis (programmed cell death) and trigger cell cycle arrest in various cancer cell lines, including those from breast, lung, and colon cancers.[12]
-
Mechanism of Action: One notable example is CLEFMA (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid), a piperidine derivative that has shown efficacy against lung adenocarcinoma cells.[12] The mechanism often involves the modulation of key signaling pathways that are dysregulated in cancer, such as STAT-3, NF-κB, and PI3K/Akt.[12] The rigidified piperidone core of CLEFMA is critical for its biological activity.
Caption: Inhibition of pro-survival pathways by piperidine anticancer agents.
Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 4-Methylpiperidine derivatives have demonstrated promising activity against a range of pathogens.
Derivatives of piperidin-4-one, a close structural relative, exhibit broad-spectrum antibacterial and antifungal properties.[13] More specifically, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and tested against clinically relevant bacterial strains.[14]
-
Field-Proven Insight: The key finding was that these compounds were effective against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli, a type of bacteria notorious for its resistance to common antibiotics like penicillin and cephalosporins.[14] Compounds 4a and 4c from this series showed the highest activity, suggesting that this scaffold can serve as a template for developing drugs to combat resistant infections.[14]
| Compound | Target Organism | Activity (Zone of Inhibition, mm) |
| 4a | ESBL-producing E. coli | High (details in source)[14] |
| 4c | ESBL-producing E. coli | High (details in source)[14] |
| Ampicillin | Standard Antibiotic | Used as comparator[13] |
The piperidine scaffold has also been incorporated into compounds with potent antiviral activity. A series of purine derivatives featuring a substituted piperidine moiety were developed and evaluated for their ability to inhibit HIV and the influenza A/H1N1 virus.[15]
-
Key Results: Several compounds showed remarkable anti-HIV potencies in cellular assays.[15] Unexpectedly, one derivative, FZJ05 , displayed significant activity against the influenza A/H1N1 virus, with potency much greater than that of established antiviral drugs like amantadine and rimantadine.[15] This dual-activity profile highlights the versatility of the scaffold.
| Compound | Antiviral Activity (EC50) | Target Virus |
| FZJ13 | Potent (compared to 3TC)[15] | HIV-1 |
| FZJ05 | Highly Potent[15] | Influenza A/H1N1 |
| Ribavirin | Less potent than FZJ05[15] | Influenza A/H1N1 |
Metabolic Disorders
Recent research has uncovered the potential of 4-methylpiperidine derivatives in treating metabolic diseases like diabetes. A novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, was synthesized and evaluated for its antidiabetic properties.[16]
-
Mechanism of Action: This compound demonstrated potent inhibitory activity against α-amylase, an enzyme responsible for breaking down complex carbohydrates into simple sugars.[16] By inhibiting this enzyme, the compound can slow the absorption of glucose into the bloodstream after a meal, a key therapeutic strategy for managing type 2 diabetes. In vitro, this compound showed significantly higher inhibition of α-amylase (97.30%) compared to the approved drug acarbose (61.66%).[16]
Part 3: Experimental Design and Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and self-validating.
General Synthetic Protocol: N-Arylation of 4-Methylpiperidine
This protocol describes a common method for functionalizing the piperidine nitrogen, a key step in creating diverse libraries of derivatives.
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) and an appropriate aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq) in a polar aprotic solvent like Dimethylformamide (DMF), add a suitable base such as Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the crude product using column chromatography on silica gel to yield the desired N-aryl-4-methylpiperidine derivative. Characterize using NMR and Mass Spectrometry to confirm structure and purity.
Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture. Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in medium with no compound) and a negative control (medium only). Also, include a standard antibiotic (e.g., ampicillin) as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Part 4: Conclusion and Future Perspectives
The 4-methylpiperidine scaffold is far more than a simple structural component; it is a key enabling element in modern drug design. The strategic placement of the methyl group at the C4 position provides a reliable method for restricting conformational flexibility, enhancing metabolic stability, and tuning physicochemical properties to achieve desired therapeutic outcomes.[3] We have demonstrated its relevance across a spectrum of diseases, from CNS disorders and cancer to viral and bacterial infections.
The future for 4-methylpiperidine derivatives is bright. As our understanding of disease biology deepens, this versatile scaffold will continue to serve as a foundational template for designing highly selective and potent ligands. Future work should focus on exploring novel substitutions on the ring, bioisosteric replacement of the piperidine core to fine-tune properties, and the application of computational methods to more precisely predict the impact of the 4-methyl group on target binding. The evidence presented in this guide strongly supports the continued and expanded investigation of 4-methylpiperidine derivatives as a rich source of next-generation therapeutics.
References
- MDPI. (2024).
- Journal of Clinical and Diagnostic Research. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Clinical and Diagnostic Research.
- PMC. (n.d.).
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Biomedical Pharmacology Journal. (2008).
- ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative.
- The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. (n.d.). [Source not further specified].
- PubMed. (n.d.). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed.
- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)
- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Encyclopedia.pub. (2023).
- ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. tandfonline.com [tandfonline.com]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Practical Guide to the Chiral Resolution of Ethyl 4-Methylpiperidine-2-carboxylate via Diastereomeric Salt Crystallization with Tartaric Acid
Abstract & Introduction
Enantiomerically pure piperidine derivatives are foundational chiral building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Specifically, the trans-(2R, 4R) isomer of ethyl 4-methylpiperidine-2-carboxylate is a critical precursor for the synthesis of Argatroban, a potent direct thrombin inhibitor.[3][4] Given the stereospecific activity of such APIs, the efficient separation of racemic mixtures into their constituent enantiomers is a paramount challenge in pharmaceutical development.
This application note provides a detailed, field-tested protocol for the chiral resolution of racemic trans-(±)-ethyl 4-methylpiperidine-2-carboxylate using L-(+)-tartaric acid. The methodology leverages the classical principle of diastereomeric salt formation, a robust, scalable, and economically viable technique for obtaining high-purity chiral amines.[5][6] By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts with differing physical properties—most critically, solubility—are formed, enabling their separation by fractional crystallization.[7][8] This guide explains the underlying chemical principles, provides a step-by-step experimental workflow, and details the necessary analytical methods for validation, targeting researchers and process chemists in drug development.
The Principle of Diastereomeric Resolution
The foundational concept of this resolution technique rests on converting a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers, which possess distinct physical properties.
-
Salt Formation: The racemic base, (±)-ethyl 4-methylpiperidine-2-carboxylate, is reacted with a single enantiomer of a chiral acid, L-(+)-tartaric acid. This acid-base reaction yields a mixture of two diastereomeric salts:
-
(2R, 4R)-ethyl 4-methylpiperidine-2-carboxylate • L-tartrate
-
(2S, 4S)-ethyl 4-methylpiperidine-2-carboxylate • L-tartrate
-
-
Differential Solubility: Diastereomers have different spatial arrangements and intermolecular interactions, leading to variances in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[6][9] By carefully selecting the solvent and controlling the temperature, conditions can be optimized where one diastereomeric salt is significantly less soluble and preferentially crystallizes from the solution.
-
Separation & Liberation: The crystallized, less-soluble salt is physically separated by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the tartaric acid, liberating the enantiomerically pure free amine.[10]
Diagram: Diastereomeric Salt Formation
Caption: Reaction of a racemic amine with a chiral acid forms two diastereomers.
Critical Parameters for Successful Resolution
The efficiency and success of this resolution are not merely procedural but are governed by several interdependent chemical and physical parameters.
-
Solvent System: The choice of solvent is the most critical factor. It must create a significant solubility differential between the two diastereomeric salts. A mixture of solvents, such as acetone and ethanol, is often employed to fine-tune polarity and solvating power.[4] Acetone typically acts as an anti-solvent, reducing the overall solubility of the salts, while ethanol ensures initial dissolution.
-
Temperature Profile: The initial temperature must be high enough to completely dissolve the reactants and form the diastereomeric salts in solution. The subsequent cooling rate is crucial; slow, controlled cooling promotes the formation of well-defined, pure crystals of the less soluble diastereomer, minimizing the co-precipitation of the more soluble one.
-
Stoichiometry: While a 1:1 molar ratio of amine to dicarboxylic acid is common, the optimal ratio may vary. Using a slight excess or deficit of the resolving agent can sometimes improve the resolution efficiency and yield.[7] For this protocol, a near-stoichiometric amount is recommended as a starting point.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt ("seeding") to the supersaturated solution can be instrumental.[4] This provides a template for crystallization, accelerating the process and ensuring the correct crystalline form precipitates, which can significantly enhance the enantiomeric purity of the isolated salt.
Detailed Experimental Protocol & Workflow
This protocol is designed for the preferential crystallization of the (2R, 4R)-ethyl 4-methylpiperidine-2-carboxylate L-tartrate salt.
Materials & Reagents
| Reagent | CAS No. | Formula | Notes |
| (±)-trans-Ethyl 4-methylpiperidine-2-carboxylate | 66937-93-7 | C₉H₁₇NO₂ | Racemic starting material |
| L-(+)-Tartaric Acid | 87-69-4 | C₄H₆O₆ | Chiral resolving agent |
| Acetone, Anhydrous | 67-64-1 | C₃H₆O | Solvent |
| Ethanol, Absolute | 64-17-5 | C₂H₅OH | Co-solvent |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | Base for liberation step |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |
| (2R, 4R)-Ethyl 4-methylpiperidine-2-carboxylate L-tartrate | N/A | C₁₃H₂₃NO₈ | Seed crystals (if available) |
Workflow Diagram
Caption: Overall workflow for the chiral resolution process.
Step-by-Step Procedure
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer and a condenser, combine racemic (±)-trans-ethyl 4-methylpiperidine-2-carboxylate (1.0 eq) and L-(+)-tartaric acid (1.0 eq).
-
Solvent Addition: Add a mixture of acetone and absolute ethanol (a typical starting ratio is ~9:1 v/v) sufficient to form a stirrable slurry. The exact volume should be optimized but aim for a concentration that allows for full dissolution upon heating.
-
Heating: Heat the mixture to approximately 40-50°C with stirring until all solids have completely dissolved, resulting in a clear solution.[4] Causality: Heating ensures that both diastereomeric salts are initially soluble, preventing premature, non-selective precipitation.
-
Controlled Cooling: Slowly cool the solution to room temperature (~20°C) over a period of 1-2 hours. Avoid rapid cooling, as this can trap impurities and the undesired diastereomer.
-
Seeding (Optional but Recommended): If seed crystals of pure (2R, 4R)-ethyl 4-methylpiperidine-2-carboxylate L-tartrate are available, add a small amount once the solution has cooled slightly and appears supersaturated.[4]
-
Crystallization & Aging: Allow the mixture to stir at room temperature for at least 5-12 hours.[4] A white precipitate will form. Causality: This "aging" period allows the crystallization process to reach equilibrium, maximizing the yield and purity of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove residual mother liquor.
-
Drying: Dry the isolated white solid under vacuum to a constant weight. This solid is the enantiomerically enriched (2R, 4R)-amine L-tartrate salt.
Part B: Liberation of the Free Amine
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base (e.g., 2M NaOH) dropwise with stirring until the pH of the solution is basic (pH 9-10). Causality: The base neutralizes the tartaric acid, breaking the salt and liberating the free amine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the liberated free amine into an organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Final Product: The resulting oil or solid is the enantiomerically enriched (2R, 4R)-ethyl 4-methylpiperidine-2-carboxylate.
Analysis and Quality Control
Verifying the success of the resolution is a critical self-validating step.
-
Enantiomeric Excess (ee) Determination: The most reliable method for determining the enantiomeric purity of the final product is through chiral chromatography.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralpak IA).[11]
-
Procedure: A small sample of the final product is dissolved in an appropriate mobile phase solvent (e.g., hexane/isopropanol) and injected into the chromatograph. The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative peak areas.
-
Calculation: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
-
Polarimetry: The specific rotation [α] of the final product can be measured using a polarimeter. The observed rotation should be compared to the literature value for the pure enantiomer to confirm its identity and estimate its purity.[12]
Troubleshooting
| Problem Observed | Potential Cause | Suggested Solution |
| No precipitate forms upon cooling | Solution is too dilute; incorrect solvent ratio. | Concentrate the solution slightly under reduced pressure. Add more of the anti-solvent (acetone) dropwise to induce precipitation. |
| Yield is very low | Insufficient aging time; incorrect temperature profile. | Increase the crystallization/aging time. Ensure the cooling process is slow. Check the solubility of the salt in the chosen solvent system. |
| Poor enantiomeric excess (ee) | Cooling was too rapid; co-precipitation of the more soluble diastereomer. | Recrystallize the isolated diastereomeric salt from the same solvent system. Ensure a very slow, controlled cooling rate. |
| Oily product instead of crystals | Impurities present in the starting material; incorrect solvent system. | Purify the starting racemic amine. Screen different solvent systems or ratios to find one that promotes good crystal formation. |
References
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
What is the chemical method for the resolution of (+) tartaric acid? (2022). Quora. [Link]
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines . White Rose eTheses Online. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . (2013). PMC - NIH. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . (2018). Green Chemistry. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers . (2023). Chemistry LibreTexts. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments . (2022). PMC. [Link]
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine . (2010). Organic Process Research & Development. [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy . (2021). Analytical Chemistry. [Link]
- WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
-
Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids . (2013). ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS . (2004). ResearchGate. [Link]
-
Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column . (2015). RSC Publishing. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess . (2021). PMC - NIH. [Link]
-
Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method . (2024). PubMed. [Link]
-
Enantioselective Synthesis of Pipecolic Acid Derivativesviaan Ene-Iminium Cyclization . (1990). Synlett. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment . (2018). Journal of Chemical Education. [Link]
-
Enantioselective synthesis of 5-substituted pipecolic acids using an intramolecular allylsilane-iminium ion cyclization . (2000). Tetrahedron: Asymmetry. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan . Journal of Chemical and Pharmaceutical Research. [Link]
-
Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives . (1998). The Journal of Organic Chemistry. [Link]
-
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate . PubChem. [Link]
-
Ethyl 4-methylpiperidine-2-carboxylate . Pharmaffiliates. [Link]
Sources
- 1. Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub: are you are robot? [sci-hub.ru]
- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 4. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents [patents.google.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Incorporation of (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate in Advanced Peptide Synthesis
Abstract
The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-natural, conformationally constrained amino acids to enhance potency, selectivity, and metabolic stability. The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing a rigid framework for molecular recognition.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the application of (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, a valuable chiral building block, in solid-phase peptide synthesis (SPPS). We will explore the conversion of this precursor to its Fmoc-protected form, strategies for its efficient coupling, and the structural implications for the resulting peptides, offering researchers a practical framework for leveraging this unique scaffold in drug discovery and development.
Introduction: The Imperative for Structural Pre-organization in Peptide Design
Standard peptides composed of natural L-amino acids often suffer from therapeutic limitations, including susceptibility to proteolysis and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Introducing conformational constraints into the peptide backbone is a proven strategy to overcome these hurdles. By locking specific dihedral angles, researchers can pre-organize the peptide into a bioactive conformation, thereby increasing binding affinity and enhancing stability.[3]
The chiral piperidine ring, a six-membered nitrogenous heterocycle, serves as an exceptional scaffold for this purpose.[4][5] Its inherent chair-like conformation restricts the rotational freedom of the peptide backbone. The specific stereoisomer, (2S,4S)-4-methylpiperidine-2-carboxylate, presents a unique combination of features: the piperidine ring provides rigidity, while the methyl group at the 4-position further refines the conformational landscape, offering a precise tool for modulating peptide architecture and function.[1][5]
The Building Block: From Ester to an SPPS-Ready Amino Acid
The commercially available starting material is typically the ethyl ester, this compound, often synthesized as an intermediate for drugs like Argatroban.[6][7][8] For use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it must be converted into its Nα-Fmoc protected carboxylic acid derivative. This conversion is a critical prerequisite for its incorporation into a growing peptide chain.
Conceptual Workflow for Building Block Preparation:
-
Saponification: The ethyl ester is first hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a water/methanol mixture) to yield the free carboxylic acid, (2S,4S)-4-methylpiperidine-2-carboxylic acid.
-
Nα-Fmoc Protection: The secondary amine of the piperidine ring is then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the free amino acid with an Fmoc-donating reagent such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base (e.g., NaHCO₃) in a solvent system like dioxane/water.
The resulting molecule, Fmoc-(2S,4S)-4-methylpiperidine-2-carboxylic acid , is the activated building block ready for SPPS.
Caption: Preparation of the SPPS-ready building block.
Application Protocol: Solid-Phase Synthesis
The incorporation of Fmoc-(2S,4S)-4-methylpiperidine-2-carboxylic acid follows the general principles of SPPS, which involves the stepwise addition of amino acids to a growing chain anchored to a solid support resin.[9] However, due to its structure as a cyclic, sterically hindered amino acid, special considerations are necessary during the coupling step to ensure high efficiency.[10][11]
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v). Note: 4-methylpiperidine can also be an effective and less toxic alternative.[12][13]
-
Amino Acids: Standard Fmoc-protected L-amino acids.
-
Building Block: Fmoc-(2S,4S)-4-methylpiperidine-2-carboxylic acid.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, Isopropanol (IPA), DCM.
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or similar, depending on the peptide sequence.
-
Monitoring: Kaiser test or TNBS (trinitrobenzenesulfonic acid) test kits.
Step-by-Step SPPS Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for 30 minutes with gentle agitation. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x).
-
Expert Insight: This two-stage deprotection ensures complete removal of the Fmoc group, which is crucial for preventing deletion sequences.
-
-
Coupling of Fmoc-(2S,4S)-4-methylpiperidine-2-carboxylic acid:
-
Activation Solution: In a separate vial, dissolve Fmoc-(2S,4S)-4-methylpiperidine-2-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the activation solution and vortex for 1 minute.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Causality Explanation: The piperidine scaffold introduces significant steric hindrance. Standard coupling reagents like HBTU may be inefficient.[14] HATU and HCTU form highly reactive OAt and O-6-ClBt active esters, respectively, which are necessary to overcome this steric barrier and drive the reaction to completion.[15]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates a complete reaction (no free primary amines). If the test is positive (blue beads), refer to the Troubleshooting section.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (5x), IPA (2x), and DCM (3x) to remove all excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent standard amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent K) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS and/or MALDI-TOF mass spectrometry.
Caption: Workflow for incorporating the hindered amino acid.
Data, Characterization, and Expected Outcomes
The successful incorporation of a sterically demanding residue like (2S,4S)-4-methylpiperidine-2-carboxylate is highly dependent on the chosen reaction conditions. The table below summarizes key parameters and validation checkpoints.
| Parameter | Recommended Condition | Rationale & Validation |
| Coupling Reagent | HATU, HCTU, COMU | These reagents form highly activated esters capable of overcoming steric hindrance.[15][16] |
| Equivalents (AA:Reagent:Base) | 4 : 3.9 : 8 | An excess of reagents ensures the reaction equilibrium is pushed towards product formation. |
| Coupling Time | 1 - 4 hours (or double couple) | Hindered couplings are kinetically slower. Extended time or a second coupling cycle may be necessary. |
| Reaction Monitoring | Kaiser Test (for primary amines) or TNBS Test (for secondary amines) | Provides a qualitative assessment of coupling completion. A negative result is required before proceeding. |
| Peptide Purity (Crude) | Variable (50-80%) | Purity depends on sequence length and coupling efficiencies at each step. |
| Final Analysis | RP-HPLC, LC-MS | Confirms the final product's purity and verifies the correct mass, confirming successful incorporation. |
Troubleshooting Common Issues
| Problem | Likely Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling reaction due to steric hindrance. | 1. Double Couple: Drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid. 2. Increase Time: Extend the initial coupling time to 4 hours. 3. Microwave SPPS: If available, use microwave energy to accelerate the reaction. |
| Deletion of the target residue in final MS | Failed coupling at that specific step. | Optimize the coupling protocol as described above for future syntheses. Capping unreacted amines with acetic anhydride after the coupling step can prevent the formation of deletion sequences. |
| Low final yield | Cumulative loss from inefficient couplings and stringent purification. | Ensure each coupling step goes to completion. Optimize purification gradients to minimize product loss. |
Conclusion
This compound is a powerful building block for introducing conformational rigidity into synthetic peptides. While its sterically hindered nature demands a carefully optimized protocol, particularly the use of high-efficiency coupling reagents like HATU, its successful incorporation can yield peptides with superior structural definition. This pre-organization is a key strategy in modern drug design, often leading to enhanced biological activity, selectivity, and stability. The protocols and insights provided herein offer a robust foundation for researchers aiming to harness the potential of this and similar constrained scaffolds in their peptide synthesis campaigns.
References
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]
-
Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Piperidine. Wikipedia. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents [patents.google.com]
- 8. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 9. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. bachem.com [bachem.com]
Enantioselective Synthesis of Piperidine Alkaloids: A Guide to Modern Strategies from Chiral Precursors
Introduction: The Enduring Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active alkaloids and pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on this six-membered nitrogen heterocycle is often critical for its pharmacological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of piperidine alkaloids remains a significant endeavor in modern organic chemistry. This technical guide provides an in-depth exploration of key strategies for the stereocontrolled synthesis of piperidine alkaloids, with a focus on the use of chiral precursors. We will delve into the logic behind various synthetic designs, offering detailed protocols and insights to guide researchers in this dynamic field.
The challenge in piperidine alkaloid synthesis lies in controlling the stereochemistry at one or more chiral centers. Historically, classical resolution of racemates was a common approach, but contemporary methods prioritize asymmetric synthesis to avoid the loss of valuable material.[3] This guide will focus on three cornerstone strategies: the use of the chiral pool, the application of chiral auxiliaries, and the power of asymmetric catalysis. Each section will not only present the methodology but also explain the underlying principles that govern the stereochemical outcome, empowering researchers to adapt and innovate.
I. Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool strategy utilizes readily available, enantiopurified natural products, such as amino acids, as starting materials. The inherent chirality of these precursors is transferred to the target piperidine alkaloid through a series of stereocontrolled transformations. Amino acids are particularly attractive starting points due to the strategic placement of nitrogen and a stereocenter.
Case Study: Synthesis of a Piperidine Precursor from L-Glutamic Acid
L-glutamic acid provides a versatile template for the synthesis of 2-substituted piperidines. The following workflow illustrates the conversion of L-glutamic acid into a key tricyclic keto-lactam intermediate, which can be further elaborated to various alkaloids.[4]
Caption: Synthetic workflow from L-glutamic acid.
Causality of Stereocontrol: The stereocenter at the alpha-carbon of L-glutamic acid is preserved throughout the initial transformations, dictating the absolute configuration of the subsequent intermediates. The cyclization and subsequent reactions are designed to proceed with high diastereoselectivity, influenced by the existing stereocenter.
II. Chiral Auxiliaries: Temporary Stereodirecting Groups
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[5][] Phenylglycinol-derived lactams are exemplary chiral auxiliaries for the synthesis of a wide array of piperidine alkaloids.[7][8]
Core Strategy: Phenylglycinol-Derived Bicyclic Lactams
The condensation of a δ-keto acid with (R)- or (S)-phenylglycinol yields a rigid bicyclic lactam system. This lactam serves as a scaffold for the stereocontrolled introduction of substituents at various positions of the nascent piperidine ring. The phenyl group of the auxiliary effectively shields one face of the molecule, directing incoming reagents to the opposite face.[7]
Caption: Phenylglycinol chiral auxiliary workflow.
Application Note & Protocol: Enantioselective Synthesis of (+)-Dihydropinidine
This protocol details the synthesis of the piperidine alkaloid (+)-dihydropinidine using (R)-phenylglycinol as a chiral auxiliary. The key steps involve the diastereoselective addition of an organometallic reagent to a chiral imine derived from the auxiliary.[9]
Protocol: Synthesis of (+)-Dihydropinidine
-
Step 1: Imine Formation.
-
To a solution of the starting aldehyde in toluene, add (R)-phenylglycinol.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion, remove the solvent under reduced pressure to obtain the crude chiral imine.
-
-
Step 2: Diastereoselective Grignard Addition.
-
Dissolve the crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of the appropriate Grignard reagent (e.g., propylmagnesium bromide) in THF.
-
Stir the reaction at -78 °C for the specified time, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Step 3: Reductive Cyclization and Auxiliary Removal.
-
The product from the previous step is subjected to conditions that facilitate the reductive removal of the chiral auxiliary and concomitant cyclization to form the piperidine ring. This is often achieved through catalytic hydrogenation.
-
Dissolve the amino alcohol in methanol and add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to yield the crude piperidine alkaloid.
-
-
Step 4: Purification.
-
Purify the crude product by column chromatography on silica gel to afford pure (+)-dihydropinidine.
-
| Step | Reagents and Conditions | Product | Typical Yield | Diastereomeric Excess |
| 1 | Aldehyde, (R)-phenylglycinol, Toluene, reflux | Chiral Imine | Quantitative | N/A |
| 2 | Imine, Propylmagnesium bromide, THF, -78 °C | Chiral Amine | High | >95% |
| 3 & 4 | Pd/C, H2, Methanol; then purification | (+)-Dihydropinidine | 46-59% overall | Enantiopure |
III. Asymmetric Catalysis: The Modern Approach
Asymmetric catalysis offers a highly efficient and atom-economical route to chiral piperidines. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed.
Organocatalysis: A Metal-Free Alternative
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. Proline and its derivatives are particularly effective catalysts for a variety of reactions, including those that can be harnessed for piperidine synthesis.[10]
Application Note & Protocol: Organocatalytic Synthesis of Polysubstituted Piperidines
This protocol describes a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol to synthesize highly functionalized piperidines with excellent enantioselectivity.[10][11]
Protocol: Domino Michael/Aminalization Reaction
-
Reaction Setup:
-
To a vial, add the starting aldehyde, the nitro-olefin, and the organocatalyst (e.g., O-TMS protected diphenylprolinol, typically 0.5-5 mol%).
-
Add the appropriate solvent (e.g., CH2Cl2).
-
Stir the reaction mixture at the specified temperature (e.g., -25 °C) for the required time (typically 24-96 hours).
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the polysubstituted piperidine product.
-
| Substrates | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Aldehyde + Nitro-olefin | O-TMS diphenylprolinol (0.5 mol%) | CH2Cl2 | -25 | 24-96 | 80-95 | >95 |
Causality of Stereocontrol: The chiral catalyst forms a transient, stereochemically defined intermediate (e.g., an enamine or iminium ion) with one of the reactants. This intermediate then reacts with the other substrate in a highly face-selective manner, leading to the observed enantioselectivity. The bulky substituents on the catalyst create a chiral pocket that directs the approach of the reactants.
IV. Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis. Biocatalysis can offer unparalleled stereocontrol under mild reaction conditions.
Case Study: Synthesis of Dihydropinidine via Concurrent Multienzyme Catalysis
A powerful chemoenzymatic route to dihydropinidine has been developed that employs a concurrent multienzyme cascade.[1][12] This one-pot process involves a transaminase to introduce the nitrogen atom stereoselectively and an imine reductase to perform the final cyclization and reduction.
Caption: Chemoenzymatic synthesis of dihydropinidine.
Self-Validating System: The success of this one-pot reaction relies on the compatibility of the different enzymes and their respective optimal reaction conditions. The use of whole-cell biocatalysts can simplify the procedure and improve enzyme stability. The final product's high enantiomeric and diastereomeric excess validates the exquisite selectivity of the enzymatic cascade.
Conclusion
The enantioselective synthesis of piperidine alkaloids has evolved significantly, moving from classical resolutions to highly sophisticated and efficient asymmetric methodologies. The strategies outlined in this guide—chiral pool synthesis, the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic approaches—provide a powerful toolkit for researchers in drug discovery and natural product synthesis. The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical challenges of the target molecule. By understanding the principles behind each approach and following detailed, validated protocols, scientists can continue to advance the synthesis of these vital nitrogen-containing heterocycles.
References
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Arévalo-García, E. B. (2009). An efficient synthesis of (±) solenopsin A. ResearchGate. [Link]
-
Sattler, J. H., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis. [Link]
-
Panter, K. E., et al. (2011). Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Chemical Research in Toxicology. [Link]
-
Amat, M., et al. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications. [Link]
-
Unknown Author. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]
-
Hong, B.-C., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]
-
Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed. [Link]
-
Radulović, N. S., & Blagojević, P. D. (2012). Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. ChemInform. [Link]
-
Sattler, J. H., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multi-Enzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ResearchGate. [Link]
-
Unknown Author. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Amat, M., et al. (2011). Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams. PubMed. [Link]
-
Cologna, S. M., et al. (2023). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Analytical Chemistry. [Link]
-
Nishiyama, Y., et al. (2003). Total Synthesis of (−)-Cassine. Organic Letters. [Link]
-
Dr. K. Siva Kumar. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]
-
De la Cruz, J., et al. (1998). Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Vrabec, R., et al. (2022). Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines. ResearchGate. [Link]
-
Basava, V. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
-
Radulović, N. S., & Blagojević, P. D. (2012). Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Purohit, P., & Muniyappan, T. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. [Link]
-
Dr. Bharat Baria. (2020, November 27). Synthesis of Coniine [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Amat, M., et al. (2005). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate. [Link]
-
Wang, J., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry. [Link]
-
Unknown Author. (n.d.). Asymmetric synthesis of octahydro‐dipyrroloquinolines 266 via the... ResearchGate. [Link]
-
Hayashi, Y., & Terunuma, Y. (2022). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. RSC Publishing. [Link]
-
Ratovelomanana, V., et al. (1985). Asymmetric synthesis V. Enantiospecific synthesis of β-aminoalcohols in the piperidine series : (+)-β-conhydrine. Sci-Hub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from (R)-phenylglycinol as a single starting material with organometallic reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
